molecular formula C9H10BrNO3 B13878791 Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate

Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate

Cat. No.: B13878791
M. Wt: 260.08 g/mol
InChI Key: BLKUMGJJCALNSX-UHFFFAOYSA-N
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Description

Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate typically involves the reaction of 5-bromopyridine-2-carbaldehyde with methanol and a base, followed by esterification. One common method involves the use of trimethylsilyldiazomethane in diethyl ether as a reagent, with the reaction being carried out at room temperature . The reaction mixture is then purified using silica gel chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid or esterified with different alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Esterification and Hydrolysis: Acidic or basic conditions are used for esterification and hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce acids or alcohols, respectively.

Scientific Research Applications

Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active form of the compound that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-bromopyridin-2-yl)acetate: Similar structure but lacks the methoxy group.

    Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate: Similar structure with an additional oxygen atom in the ester linkage.

Uniqueness

Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate is unique due to the presence of both the bromine atom and the methoxy group, which can influence its reactivity and binding properties. The combination of these functional groups makes it a versatile compound for various chemical and biological applications.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 2-[(5-bromopyridin-2-yl)methoxy]acetate

InChI

InChI=1S/C9H10BrNO3/c1-13-9(12)6-14-5-8-3-2-7(10)4-11-8/h2-4H,5-6H2,1H3

InChI Key

BLKUMGJJCALNSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC1=NC=C(C=C1)Br

Origin of Product

United States

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